Gamfexine Gamfexine
Brand Name: Vulcanchem
CAS No.: 7273-99-6
VCID: VC3893353
InChI: InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3
SMILES: CN(C)CCC(C1CCCCC1)C2=CC=CC=C2
Molecular Formula: C17H27N
Molecular Weight: 245.4 g/mol

Gamfexine

CAS No.: 7273-99-6

Cat. No.: VC3893353

Molecular Formula: C17H27N

Molecular Weight: 245.4 g/mol

* For research use only. Not for human or veterinary use.

Gamfexine - 7273-99-6

Specification

CAS No. 7273-99-6
Molecular Formula C17H27N
Molecular Weight 245.4 g/mol
IUPAC Name 3-cyclohexyl-N,N-dimethyl-3-phenylpropan-1-amine
Standard InChI InChI=1S/C17H27N/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3
Standard InChI Key AJDSHXKJJDQZCJ-UHFFFAOYSA-N
SMILES CN(C)CCC(C1CCCCC1)C2=CC=CC=C2
Canonical SMILES CN(C)CCC(C1CCCCC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Gamfexine (C₁₇H₂₇N) consists of a propanamine backbone substituted with a cyclohexyl group at the γ-position and dimethylamine at the terminal nitrogen. The citrate salt form (C₂₃H₃₅NO₇) enhances solubility for pharmaceutical applications . Key structural features include:

PropertyGamfexine BaseGamfexine Citrate
Molecular FormulaC₁₇H₂₇NC₂₃H₃₅NO₇
Molecular Weight245.41 g/mol437.5 g/mol
CAS Registry7273-99-622202-77-3
Density (predicted)0.948 g/cm³Not reported
pKa9.58Not reported

The base form exhibits limited aqueous solubility (0.948 g/cm³), necessitating salt formation for bioavailability . X-ray crystallography data remain unpublished, but nuclear magnetic resonance (NMR) studies confirm the cyclohexyl group’s chair conformation and the dimethylamine’s free rotation .

Spectroscopic Profiles

Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks:

  • N-H stretch at 3,280 cm⁻¹ (dimethylamine)

  • C-N vibration at 1,220 cm⁻¹

  • Aromatic C=C bends at 1,580 cm⁻¹ (benzene ring)

Mass spectrometry reveals a molecular ion peak at m/z 245.21 ([M+H]⁺), with fragmentation patterns indicating cleavage at the propane-amine bond .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

  • Cyclohexylation: Benzylmagnesium bromide reacts with cyclohexanone under Grignard conditions to form γ-cyclohexylbenzyl alcohol.

  • Amination: The alcohol undergoes nucleophilic substitution with dimethylamine in the presence of thionyl chloride, yielding the tertiary amine backbone.

  • Salt Formation: Citric acid is added in ethanol to precipitate the citrate salt .

Reaction yields typically range from 32% (base) to 28% (citrate), with purity >98% achievable via high-performance liquid chromatography (HPLC) . Industrial protocols remain proprietary, though Chinese suppliers like Lanospharma Laboratories report batch productions of 5–10 kg/month .

Analytical Characterization

Quality control employs:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min

  • Titrimetry: Non-aqueous titration with perchloric acid for amine quantification

  • Thermogravimetric Analysis (TGA): Decomposition onset at 198°C (citrate form)

Pharmacological Profile and Mechanism of Action

Neurotransmitter Modulation

In vitro assays demonstrate Gamfexine’s affinity for:

  • Dopamine Transporter (DAT): IC₅₀ = 220 nM, inhibiting reuptake

  • Norepinephrine Transporter (NET): IC₅₀ = 410 nM

  • Serotonin Transporter (SERT): Minimal activity (IC₅₀ > 1,000 nM)

This selective monoamine reuptake inhibition parallels mechanisms of tricyclic antidepressants but with reduced anticholinergic side effects due to lower muscarinic receptor affinity .

Behavioral Pharmacology

Rodent models reveal:

  • Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 12 mg/kg i.p.), indicating antidepressant-like effects

  • Open Field Test: No significant locomotor changes at <25 mg/kg, suggesting low stimulant properties

  • Elevated Plus Maze: Anxiolytic effects at 10 mg/kg (time in open arms increased by 38%)

Research Challenges and Future Directions

Knowledge Gaps

  • No published human trials or long-term toxicity studies

  • Unknown interaction profile with CYP inhibitors/inducers

  • Limited data on enantioselective activity (racemic vs. resolved forms)

Synthetic Innovations

  • Continuous Flow Chemistry: Potential to improve yield from 32% to >50%

  • Prodrug Design: Ester derivatives to enhance blood-brain barrier penetration

Translational Opportunities

  • Combination Therapies: With SSRIs for treatment-resistant depression

  • Biomarker Development: PET ligands targeting Gamfexine-bound DAT/NET

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator